5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid
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Overview
Description
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid is a complex organic compound featuring a furan ring substituted with a carboxylic acid group and an amino group attached to a 4-methylpent-1-yn-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the amino group: This can be done through nucleophilic substitution reactions where an amine group is introduced to the furan ring.
Addition of the 4-methylpent-1-yn-3-yl chain: This step may involve alkyne addition reactions using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of esters or anhydrides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varying functional groups.
Scientific Research Applications
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Aminofuran-2-carboxylic acid: Similar structure but lacks the 4-methylpent-1-yn-3-yl chain.
4-Methylpent-1-yn-3-ylamine: Contains the same alkyne chain but lacks the furan ring and carboxylic acid group.
Uniqueness
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid is unique due to the combination of its furan ring, carboxylic acid group, and the 4-methylpent-1-yn-3-yl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-methylpent-1-yn-3-ylamino)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-4-8(7(2)3)12-10-6-5-9(15-10)11(13)14/h1,5-8,12H,2-3H3,(H,13,14) |
InChI Key |
RTVNNRLVKZJREK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)NC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
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